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Compound of Interest

Compound Name: Vinyl decanoate

Cat. No.: B147601

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for vinyl
decanoate, a versatile monomer used in the synthesis of polymers and copolymers with
applications in adhesives, coatings, and as plasticizers. This document details the Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of vinyl
decanoate, presenting the data in a clear, tabular format. Furthermore, it outlines the
experimental protocols for acquiring such spectra and includes visualizations to aid in
understanding the molecular structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key *H NMR, 13C NMR, and IR spectroscopic data for vinyl
decanoate.

'H Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Chemical Shift Assignments for Vinyl Decanoate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.27 dd 1H -O-CH=CH:
4.88 dd 1H -O-CH=CHz2 (trans)
4.57 dd 1H -O-CH=CH: (cis)
2.34 t 2H -CH2-C(0)0O-
1.65 p 2H -CH2-CH2-C(0)O-
1.27 m 12H -(CH2)e-
0.88 t 3H -CHs

Solvent: CDCIs. Instrument: Bruker AC-300[1]. Peak assignments are based on typical
chemical shifts for similar functional groups[2][3].

13C Nuclear Magnetic Resonance (NMR) Data

Table 2: 3C NMR Chemical Shift Assignments for Vinyl Decanoate
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Chemical Shift (8) ppm Assighment
173.2 C=0

141.1 -O-CH=CHz2
97.4 -O-CH=CHz2
34.3 -CH2-C(0)0-
31.8 -CH2-

29.4 -CHa-

29.2 -CH2-

29.1 -CH2-

25.0 -CH2-

22.6 _CHa-

14.1 -CH3

Solvent: CDCIs[4]. Peak assignments are based on typical chemical shifts for esters and vinyl
groups[5].

Infrared (IR) Spectroscopy Data

Table 3: Characteristic Infrared Absorption Bands for Vinyl Decanoate

Wavenumber (cm~?) Intensity Assignment

2925 Strong C-H stretch (alkane)

2855 Strong C-H stretch (alkane)

1750 Strong C=0 stretch (ester)

1645 Medium C=C stretch (vinyl)

1140 Strong C-O stretch (ester)

945, 875 Strong =C-H bend (vinyl out-of-plane)
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Data obtained from gas-phase IR spectrum and typical values for esters and alkenes.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

For *H NMR, accurately weigh 5-25 mg of vinyl decanoate into a clean, dry vial. For 13C
NMR, a higher concentration of 20-50 mg is recommended.

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDClIs), to the
vial.

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution
is homogeneous.

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean
5 mm NMR tube to remove any particulate matter.

Ensure the liquid level in the NMR tube is between 4-5 cm.

Cap the NMR tube securely to prevent solvent evaporation.

2.1.2. Data Acquisition

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
Tune the probe to the appropriate nucleus (*H or 13C).

For *H NMR, acquire the spectrum using a sufficient number of scans to achieve a good
signal-to-noise ratio.
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e For 33C NMR, a larger number of scans and a relaxation delay (e.g., 2 seconds) are typically
required due to the lower natural abundance of the 13C isotope.

e Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain
the frequency-domain spectrum.

» Reference the spectrum using the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and
77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform
Infrared (FTIR) spectroscopy, a common technique for liquid samples.

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from
the sample spectrum to remove interference from the instrument and environment.

o Place a small drop of vinyl decanoate directly onto the center of the ATR crystal, ensuring it

covers the crystal surface.

e If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid
sample and the crystal.

o Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio, with a resolution of 4 cm=1 over a range of 4000-400 cm™1,

o After the measurement is complete, clean the ATR crystal thoroughly with a solvent-
moistened wipe.

Visualizations

The following diagrams illustrate the chemical structure of vinyl decanoate and a typical
workflow for spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b147601?utm_src=pdf-body
https://www.benchchem.com/product/b147601?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Workflow for a Liquid Sample
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Chemical Structure of Vinyl Decanoate

Molecular Formula: C12H220:2 Molecular Weight: 198.30 g/mol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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